molecular formula C9H11BrN2 B13596103 1-(3-bromo-2-pyridinyl)Cyclopropanemethanamine

1-(3-bromo-2-pyridinyl)Cyclopropanemethanamine

Cat. No.: B13596103
M. Wt: 227.10 g/mol
InChI Key: WRQQZYKZSLWONG-UHFFFAOYSA-N
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Description

[1-(3-bromopyridin-2-yl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C9H11BrN2 It features a cyclopropyl group attached to a methanamine moiety, with a bromopyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromopyridin-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by bromination and subsequent amination. One common method includes:

Industrial Production Methods: While specific industrial production methods for [1-(3-bromopyridin-2-yl)cyclopropyl]methanamine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromopyridinyl group, potentially converting it to a pyridinyl group.

    Substitution: The bromine atom in the pyridinyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Heterocyclic Compounds: The compound serves as a building block for synthesizing various heterocyclic compounds with potential biological activities.

Biology:

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological properties.

Industry:

Mechanism of Action

The mechanism of action of [1-(3-bromopyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The bromopyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • [1-(3-chloropyridin-2-yl)cyclopropyl]methanamine
  • [1-(3-fluoropyridin-2-yl)cyclopropyl]methanamine
  • [1-(3-iodopyridin-2-yl)cyclopropyl]methanamine

Comparison:

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

[1-(3-bromopyridin-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H11BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2

InChI Key

WRQQZYKZSLWONG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=C(C=CC=N2)Br

Origin of Product

United States

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